molecular formula C11H19N3O6 B14235802 L-Glutamic acid, L-alanyl-L-alanyl- CAS No. 398149-00-3

L-Glutamic acid, L-alanyl-L-alanyl-

Cat. No.: B14235802
CAS No.: 398149-00-3
M. Wt: 289.29 g/mol
InChI Key: YLTKNGYYPIWKHZ-ACZMJKKPSA-N
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Description

L-Glutamic acid, L-alanyl-L-alanyl- is a dipeptide composed of L-glutamic acid and two L-alanine molecules. This compound is known for its high solubility, stability, and bioavailability, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, L-alanyl-L-alanyl- typically involves the use of amino acid ester acyltransferase enzymes. One common method involves the use of immobilized Escherichia coli expressing this enzyme, which facilitates the continuous production of the dipeptide . The reaction conditions often include maintaining a temperature range of 20-35°C and a pH range of 8.0-9.0 .

Industrial Production Methods

Industrial production of L-Glutamic acid, L-alanyl-L-alanyl- can be achieved through biotechnological processes. Metabolic engineering of Escherichia coli has been employed to enhance the production efficiency. This involves over-expressing specific enzymes and inactivating certain peptidases to increase the yield . Additionally, the use of calcium alginate beads as an entrapment carrier for immobilized cells has been found to improve stability and productivity .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, L-alanyl-L-alanyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include various derivatives of L-Glutamic acid, L-alanyl-L-alanyl-, which can have different functional properties and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Glutamic acid, L-alanyl-L-alanyl- involves its breakdown into its constituent amino acids, which then participate in various metabolic pathways. The compound enhances protein synthesis, supports immune function, and maintains intestinal health . It also acts on molecular targets such as glutamine synthetase and various transport systems to exert its effects .

Properties

CAS No.

398149-00-3

Molecular Formula

C11H19N3O6

Molecular Weight

289.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C11H19N3O6/c1-5(12)9(17)13-6(2)10(18)14-7(11(19)20)3-4-8(15)16/h5-7H,3-4,12H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)(H,19,20)/t5-,6-,7-/m0/s1

InChI Key

YLTKNGYYPIWKHZ-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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